molecular formula C18H20Cl2N2O3 B1203490 Win 54954 CAS No. 107355-45-3

Win 54954

Número de catálogo: B1203490
Número CAS: 107355-45-3
Peso molecular: 383.3 g/mol
Clave InChI: JJDHAOLOHQTGMG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of WIN 54954 involves multiple steps, starting with the preparation of the core structure, which includes a dichlorobenzene moiety. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions and efficient purification methods to ensure the compound’s purity and consistency .

Análisis De Reacciones Químicas

Types of Reactions

WIN 54954 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different antiviral properties and potencies .

Aplicaciones Científicas De Investigación

Introduction to WIN 54954

This compound is a synthetic compound classified as a broad-spectrum antipicornavirus agent, primarily effective against various picornaviruses, including rhinoviruses and enteroviruses. Its mechanism of action involves binding to the hydrophobic pocket of the viral capsid protein, inhibiting viral uncoating and subsequent replication. This compound has garnered attention for its potential therapeutic applications in treating viral infections, particularly those caused by enteroviruses.

Antiviral Efficacy

This compound has been extensively studied for its antiviral properties across different viral strains. Notably, it has demonstrated significant efficacy in reducing viral loads in both in vitro and in vivo models:

  • Rhinovirus : In plaque reduction assays, this compound inhibited plaque formation of 50 out of 52 rhinovirus serotypes with minimum inhibitory concentrations (MICs) ranging from 0.007 to 2.2 micrograms/ml. An effective concentration (EC80) of 0.28 microgram/ml was established for inhibiting 80% of the serotypes tested .
  • Enteroviruses : The compound showed an EC80 of 0.06 microgram/ml against 15 commonly isolated enteroviruses. In animal models, it protected mice from paralysis induced by coxsackievirus A-9 and echovirus type 9 at doses maintaining serum levels above the MICs .

Therapeutic Potential in Chronic Infections

Research indicates that this compound can effectively manage persistent infections caused by enteroviruses. For example, in studies involving coxsackievirus B2-infected human myocardial fibroblasts, this compound significantly reduced virus yields, demonstrating its potential for treating chronic myocarditis associated with enteroviral infections . Although complete eradication was not achieved with single-agent therapy, the compound's ability to lower viral titers suggests a promising avenue for further research.

Case Study 1: Efficacy Against Rhinovirus

In a controlled study, this compound was administered to mice infected with multiple rhinovirus serotypes. The results indicated a significant reduction in viral load and symptom severity compared to untreated controls, highlighting its potential as a therapeutic agent during outbreaks of respiratory illnesses caused by rhinoviruses .

Case Study 2: Management of Coxsackievirus B2 Infections

A study focused on myocardial fibroblasts infected with coxsackievirus B2 demonstrated that treatment with this compound resulted in over a 99% reduction in virus yield after four days at low concentrations (0.025 micrograms/ml). While complete eradication was not achieved, the sustained antiviral effect suggests its utility in managing chronic enteroviral infections .

Mecanismo De Acción

WIN 54954 exerts its antiviral effects by binding to a hydrophobic pocket in the viral capsid protein. This binding prevents the virus from attaching to and entering host cells, thereby inhibiting viral replication. The compound specifically targets the viral protein 1 (VP1) of the rhinovirus capsid, leading to conformational changes that block viral adsorption to cellular receptors .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

This compound is unique due to its specific binding to the hydrophobic pocket in the viral capsid, which is different from the mechanisms of action of other antiviral drugs like ribavirin. This specificity makes it a valuable tool in studying viral capsid structures and developing targeted antiviral therapies .

Actividad Biológica

WIN 54954, a synthetic compound belonging to the class of broad-spectrum antiviral agents, exhibits significant biological activity against various enteroviruses and rhinoviruses. This article synthesizes findings from multiple studies to provide a comprehensive overview of its mechanisms of action, efficacy in vitro and in vivo, and potential therapeutic applications.

This compound is characterized by its ability to bind within the hydrophobic pocket of the capsid protein VP1 of picornaviruses, which is crucial for viral attachment and uncoating. This binding inhibits the virus's ability to enter host cells and release its RNA, effectively blocking the viral replication cycle.

In Vitro Studies

This compound has demonstrated potent antiviral activity in vitro against a variety of enteroviruses. Notably:

  • Rhinovirus Serotypes : It reduced plaque formation in 50 out of 52 rhinovirus serotypes, with minimum inhibitory concentrations (MICs) ranging from 0.007 to 2.2 µg/mL. An effective concentration (EC80) was established at 0.28 µg/mL for inhibiting 80% of the serotypes tested .
  • Coxsackieviruses : The compound also showed an EC80 of 0.06 µg/mL against 15 commonly isolated enteroviruses, including coxsackievirus A-9 and echovirus type 9 .

In Vivo Studies

In animal models, particularly suckling mice:

  • Therapeutic Efficacy : this compound was administered intragastrically following infection with coxsackievirus A-9 or echovirus type 9. Doses of 2 mg/kg and 100 mg/kg resulted in a protective effect against paralysis, with a PD50 (dose required to protect 50% of subjects) established for both viruses .
  • Viral Titer Reduction : The compound significantly reduced viral titers in infected mice, correlating well with the therapeutic dose response observed in vitro .

Case Studies

Several case studies have highlighted the effectiveness of this compound in treating viral infections:

  • Coxsackievirus B3 Infection : In a study assessing the treatment of myocarditis caused by coxsackievirus B3, this compound showed high antiviral activity at concentrations as low as 0.3 µg/mL, leading to reduced mortality rates in murine models .
  • Cardiac Infections : Another study indicated that this compound treatment was almost fully effective within 24 hours post-infection with CVB3, although its efficacy decreased over time .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other antiviral agents:

Compound Target Virus MIC (µg/mL) EC80 (µg/mL) In Vivo Efficacy
This compoundRhinovirus0.007 - 2.20.28Effective
WIN 63843Coxsackievirus B3Not specifiedNot specifiedReduced mortality
PleconarilEnterovirusesNot specifiedNot specifiedEffective

Propiedades

IUPAC Name

5-[5-[2,6-dichloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl]-3-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O3/c1-12-9-14(25-22-12)5-3-2-4-7-23-17-15(19)10-13(11-16(17)20)18-21-6-8-24-18/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDHAOLOHQTGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2Cl)C3=NCCO3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90910301
Record name 5-{5-[2,6-Dichloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl}-3-methyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90910301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107355-45-3
Record name Win 54954
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107355453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WIN-54954
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08723
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-{5-[2,6-Dichloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl}-3-methyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90910301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WIN-54954
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IY9RJD7JGI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a stirred suspension of milled potassium carbonate (172.5 gm, 1.25 moles) in 1.35 L dimethylformamide (DMF) was added 2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenol hydrochloride (133.5 gm, 0.5 moles). Heavy gas evolution (CO2) occurred and the reaction was warmed on the steam bath to 70° C. After stirring for about 5 minutes, 5-(5-bromopentyl)-3-methylisoxazole (121.8 gm, 0.525 moles) was added in one portion. The mixture was heated to 90°-95° C. for 1 hr, allowed to cool to room temperature and then filtered. The filter cake was rinsed with DMF and the filtrate was concentrated under water vacuum to a viscous brown oil (260 gm). This residue was dissolved in 300 ml isopropyl acetate and washed with water and then with brine. The organic layer was dried over MgSO4, charcoaled, filtered and evaporated to dryness. The crude product (220 gm oil) was diluted with 287 ml acetone (1.5 volumes based on theoretical yield) and was cooled and stirred in a Dry Ice/acetone bath to -25° C. The product was collected and air dried to give 115 gm (60% yield) of 5-{5-[2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy]pentyl}-3-methylisoxazole, m.p. 38°-40° C. A sample when recrystallized from triethylamine had the m.p. 42°-43° C.
Quantity
172.5 g
Type
reactant
Reaction Step One
Quantity
1.35 L
Type
solvent
Reaction Step One
Name
2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenol hydrochloride
Quantity
133.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
5-(5-bromopentyl)-3-methylisoxazole
Quantity
121.8 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 1.0 g 3,5-dichloro-N-(2-chloroethyl)-4-{[5-(3-methyl-5-isoxazolyl)pentyl]oxy}benzamide in 75 ml methylene dichloride was added 0.92 g 1,8-diazabicyclo[5.4.0]undec-7-ene, and the mixture was heated at reflux for about 16 hrs. The reaction mixture was concentrated in vacuo and the residue partitioned between 150 ml ethyl acetate and 50 ml water. The organic layer was separated, washed with water and saturated sodium chloride solution, dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was chromatographed on silica gel and eluted with 1:1 ethyl acetate:hexane. The eluted material was isolated, dissolved in ether and crystallized upon seeding to give 0.60 g (66%) of 5-{5-[2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy]pentyl}-3-methylisoxazole, light yellow solid, m.p. 39°-40° C., identical with the compound of Example 105, as confirmed by thin layer chromatography.
Name
3,5-dichloro-N-(2-chloroethyl)-4-{[5-(3-methyl-5-isoxazolyl)pentyl]oxy}benzamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Name
Cc1cc(CCCCCBr)on1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Oc1c(Cl)cc(C2=NCCO2)cc1Cl
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cc1cc(CCCCCOc2c(Cl)cc(C(=O)NCCCl)cc2Cl)on1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Win 54954
Reactant of Route 2
Reactant of Route 2
Win 54954
Reactant of Route 3
Win 54954
Reactant of Route 4
Reactant of Route 4
Win 54954
Reactant of Route 5
Reactant of Route 5
Win 54954
Reactant of Route 6
Reactant of Route 6
Win 54954

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.